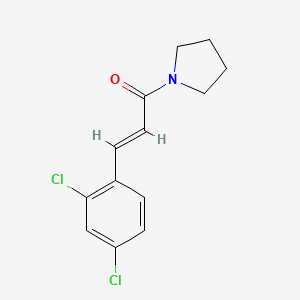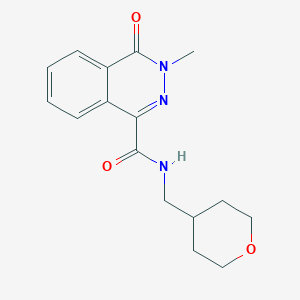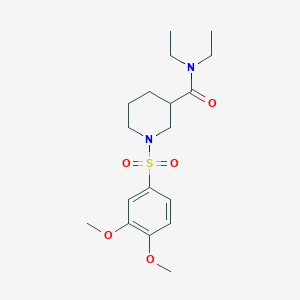
(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a pyrrolidinyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and pyrrolidine.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Propenone: The intermediate product is then subjected to an aldol condensation reaction with acetone to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated ketones.
Scientific Research Applications
(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-1-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
(2E)-3-(2,4-dichlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C13H13Cl2NO |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H13Cl2NO/c14-11-5-3-10(12(15)9-11)4-6-13(17)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2/b6-4+ |
InChI Key |
PYJQLYGERKVYQA-GQCTYLIASA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide](/img/structure/B11133103.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11133107.png)
![N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11133112.png)

![4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide](/img/structure/B11133120.png)

![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133126.png)

![2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11133138.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133156.png)
![(2E)-2-(2-ethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133161.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133183.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11133188.png)
![N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11133189.png)
